

Diammonium Adipate in Aqueous Solutions: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diammonium adipate*

Cat. No.: *B1204422*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium adipate, the salt formed from adipic acid and ammonia, is a compound of interest in various chemical and pharmaceutical applications. Its behavior in aqueous solutions, specifically its solubility and stability, is a critical factor in process development, formulation, and ensuring product quality. This technical guide provides a comprehensive overview of the available data and scientific understanding of the solubility and stability of **diammonium adipate** in aqueous environments. While specific quantitative data for **diammonium adipate** is limited in publicly available literature, this document compiles relevant information, draws parallels from similar compounds, and outlines detailed experimental protocols for its characterization.

Introduction

Adipic acid and its salts, including **diammonium adipate**, are versatile chemical entities.

Diammonium adipate is known to be soluble in water.^[1] The dissolution of **diammonium adipate** in water is an equilibrium process involving the dissociation of the salt into adipate and ammonium ions. Understanding the factors that influence this equilibrium, such as temperature and pH, is crucial for its practical applications.

The stability of **diammonium adipate** in aqueous solutions is another key consideration. As the salt of a dicarboxylic acid and a weak base, it is susceptible to hydrolysis, which can impact the

integrity and performance of formulations. This guide will explore the likely degradation pathways and provide methodologies for assessing the stability of **diammonium adipate** in aqueous media.

Solubility of Diammonium Adipate

While specific quantitative solubility data for **diammonium adipate** across a range of temperatures and pH values is not readily available in the literature, its qualitative solubility and factors influencing it can be discussed based on general chemical principles and data from related compounds.

Qualitative Solubility

Diammonium adipate is described as being soluble in water.^[1] This is expected, as ammonium salts of carboxylic acids are typically water-soluble.

Effect of Temperature on Solubility

For most salts, solubility in water increases with temperature. While a specific solubility curve for **diammonium adipate** is not available, the use of cooling crystallization as a method for its purification suggests that its solubility decreases significantly at lower temperatures.^[2]

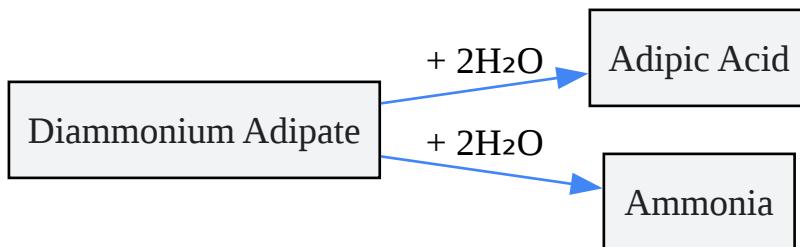
Effect of pH on Solubility

The pH of an aqueous solution can significantly influence the solubility of salts of weak acids and bases. A 1% w/v solution of **diammonium adipate** in water is reported to have a pH between 6.0 and 7.5.^[1] At this pH, the adipate is likely to be in its fully deprotonated form (adipate dianion), and the ammonia in its protonated form (ammonium cation).

Changes in pH will affect the ionization state of the adipate and ammonium ions. In acidic conditions (low pH), the adipate ions will be protonated to form monoammonium adipate and adipic acid, which may have different solubilities. In alkaline conditions (high pH), the ammonium ions will be deprotonated to form free ammonia, which is volatile.

Table 1: Physicochemical Properties of **Diammonium Adipate**

Property	Value	Reference
Molecular Formula	C6H16N2O4	[1]
Molecular Weight	180.20 g/mol	[1]
Appearance	White to practically white powder	[1]
Solubility in Water	Soluble	[1]
pH (1% w/v solution)	6.0 - 7.5	[1]


Stability of Diammonium Adipate in Aqueous Solutions

The primary degradation pathway for **diammonium adipate** in aqueous solutions is expected to be hydrolysis. This reaction involves the cleavage of the amide-like bond in the salt, leading to the formation of adipic acid and ammonia.

Hydrolysis

The hydrolysis of **diammonium adipate** is a reversible reaction that is influenced by temperature and pH.

Figure 1: Hydrolysis of **Diammonium Adipate**

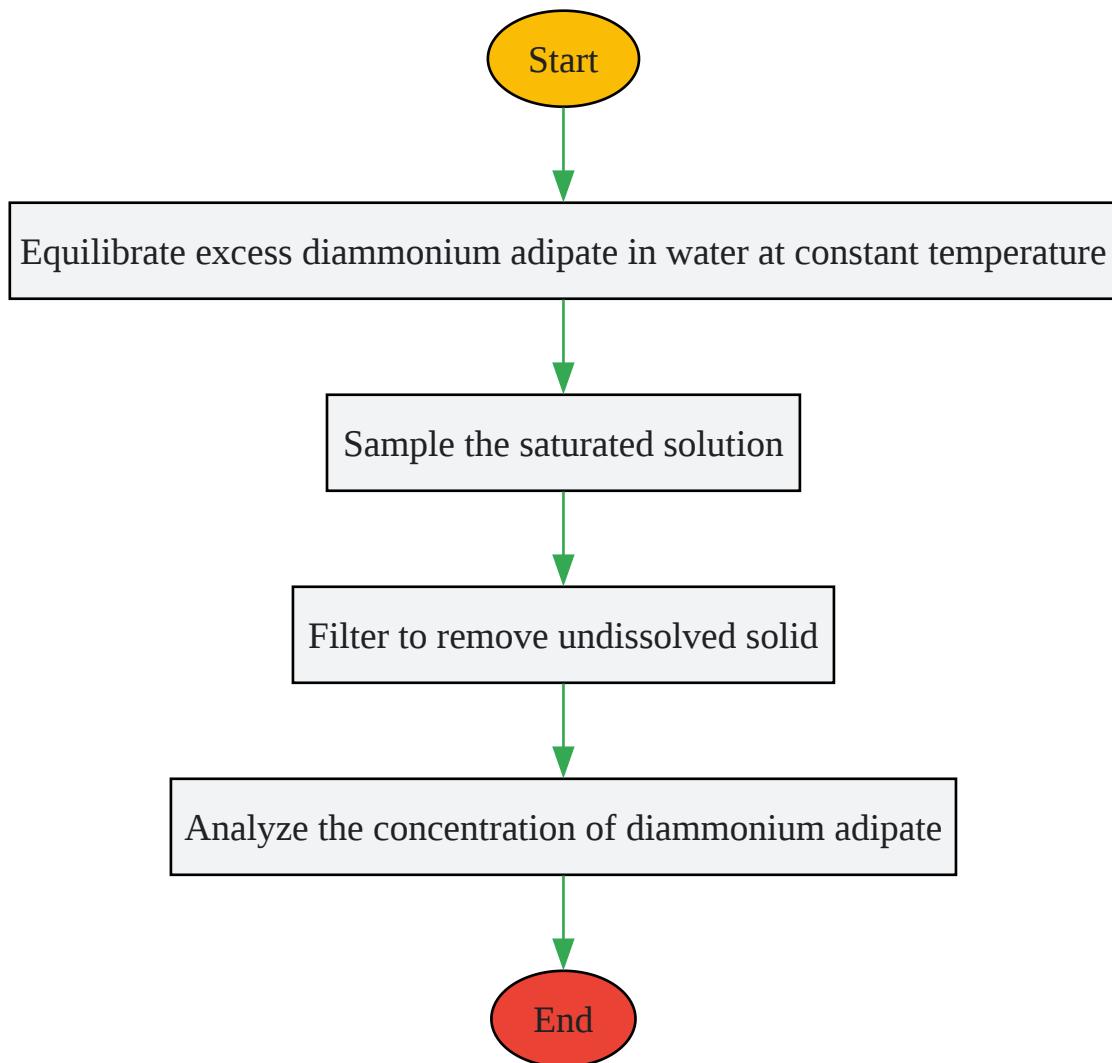
[Click to download full resolution via product page](#)

Caption: Proposed hydrolysis of **diammonium adipate** in aqueous solution.

The kinetics of this hydrolysis reaction are expected to be dependent on both temperature and pH. Generally, the rate of hydrolysis increases with increasing temperature. The pH dependence is more complex, with the reaction potentially being catalyzed by both acid and base.

Thermal Decomposition

When heated, especially in the solid state or in concentrated solutions, **diammonium adipate** can undergo thermal decomposition. Hazardous decomposition products are reported to include carbon dioxide, carbon monoxide, and nitrogen oxides.[\[1\]](#)


Experimental Protocols

To obtain quantitative data on the solubility and stability of **diammonium adipate**, the following experimental protocols can be employed.

Determination of Aqueous Solubility

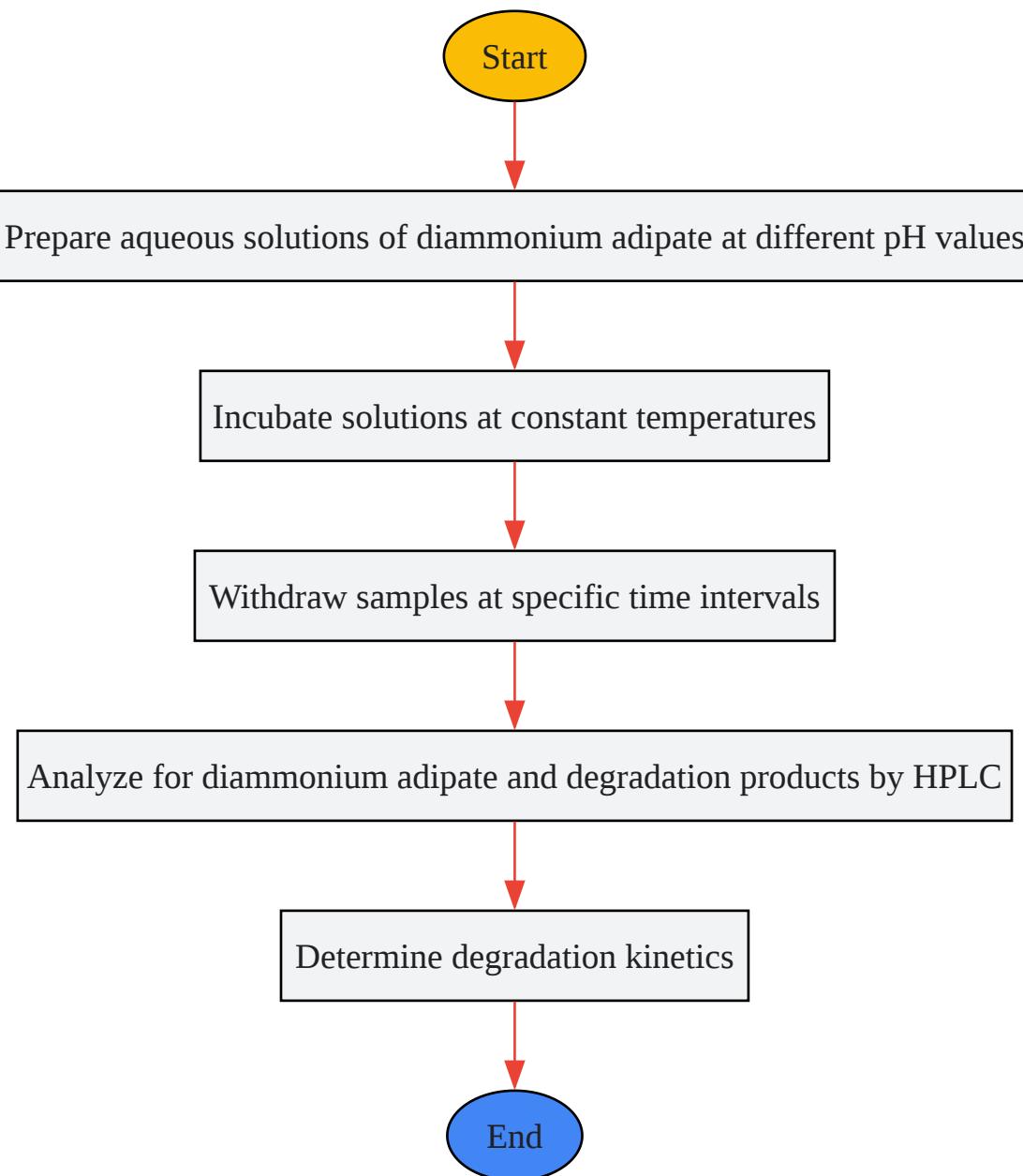
A reliable method for determining the solubility of **diammonium adipate** is the isothermal equilibrium method followed by quantitative analysis.

Figure 2: Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the aqueous solubility of **diammonium adipate**.

Methodology:


- Equilibration: An excess amount of **diammonium adipate** is added to a known volume of deionized water in a temperature-controlled shaker bath. The mixture is agitated for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Sampling and Filtration: A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe (to the temperature of the experiment) fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

- Analysis: The concentration of **diammonium adipate** in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Study: Hydrolysis Kinetics

The stability of **diammonium adipate** in aqueous solution can be assessed by monitoring its concentration over time under controlled conditions of temperature and pH.

Figure 3: Experimental Workflow for Stability Study

[Click to download full resolution via product page](#)

Caption: Workflow for investigating the stability of **diammonium adipate**.

Methodology:

- Solution Preparation: Prepare aqueous solutions of **diammonium adipate** of a known concentration in buffers of different pH values (e.g., pH 4, 7, and 9).
- Incubation: Store the solutions in sealed containers at various constant temperatures (e.g., 25°C, 40°C, and 60°C).
- Sampling: At predetermined time points, withdraw aliquots from each solution.
- Analysis: Analyze the samples immediately by a stability-indicating HPLC method to quantify the remaining **diammonium adipate** and any degradation products formed.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated for the simultaneous determination of **diammonium adipate** and its potential degradation product, adipic acid.

Table 2: Proposed HPLC Method Parameters

Parameter	Proposed Condition
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate	1.0 mL/min
Detection	UV at a low wavelength (e.g., 210 nm) for adipic acid and a conductivity detector for ammonium, or a charged aerosol detector (CAD) for both
Injection Volume	10-20 μ L
Column Temperature	Ambient or controlled (e.g., 30°C)

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of **diammonium adipate** in aqueous solutions. While it is qualitatively understood to be a water-soluble and potentially hydrolytically labile compound, there is a clear need for more quantitative data to fully characterize its behavior. The experimental protocols outlined in this document provide a framework for researchers and drug development professionals to generate the necessary data for their specific applications. A thorough understanding of these properties is essential for the successful utilization of **diammonium adipate** in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Diammonium Adipate in Aqueous Solutions: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204422#solubility-and-stability-of-diammonium-adipate-in-aqueous-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com